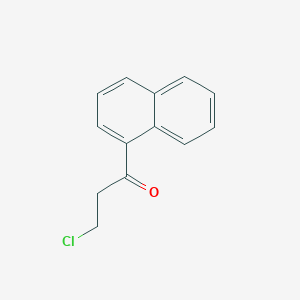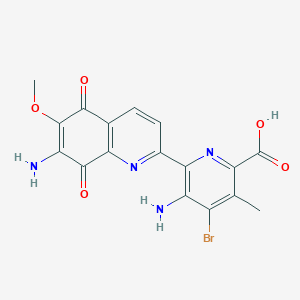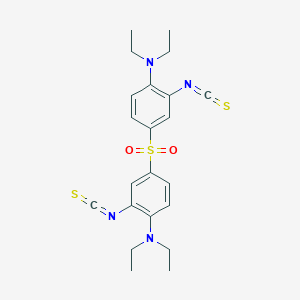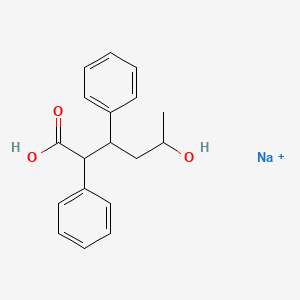
Sodium;5-hydroxy-2,3-diphenylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;5-hydroxy-2,3-diphenylhexanoic acid: is a chemical compound that belongs to the class of medium-chain fatty acids It is characterized by the presence of a hydroxy group at the 5th position and two phenyl groups at the 2nd and 3rd positions of the hexanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-hydroxy-2,3-diphenylhexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexanoic acid and phenyl-substituted reagents.
Phenyl Substitution: The phenyl groups are introduced at the 2nd and 3rd positions through substitution reactions, often involving Friedel-Crafts alkylation or acylation.
Final Steps: The final steps involve the neutralization of the acid with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium;5-hydroxy-2,3-diphenylhexanoic acid can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, resulting in the formation of deoxy derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Deoxy derivatives.
Substitution Products: Functionalized phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Metabolic Studies: Investigated for its role in metabolic pathways and as a potential biomarker.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Cosmetics: Incorporated into formulations for skincare products due to its potential beneficial effects on the skin.
Mécanisme D'action
The mechanism of action of Sodium;5-hydroxy-2,3-diphenylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl substituents play a crucial role in its biological activity. The compound may interact with enzymes, receptors, and other proteins, modulating their function and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
5-hydroxyhexanoic acid: A medium-chain fatty acid with a hydroxy group at the 5th position.
2,3-diphenylpropanoic acid: A compound with phenyl groups at the 2nd and 3rd positions of a propanoic acid chain.
Uniqueness: Sodium;5-hydroxy-2,3-diphenylhexanoic acid is unique due to the combination of a hydroxy group and two phenyl groups on a hexanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
67446-00-8 |
|---|---|
Formule moléculaire |
C18H20NaO3+ |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
sodium;5-hydroxy-2,3-diphenylhexanoic acid |
InChI |
InChI=1S/C18H20O3.Na/c1-13(19)12-16(14-8-4-2-5-9-14)17(18(20)21)15-10-6-3-7-11-15;/h2-11,13,16-17,19H,12H2,1H3,(H,20,21);/q;+1 |
Clé InChI |
IJMQHONWPSAZNS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



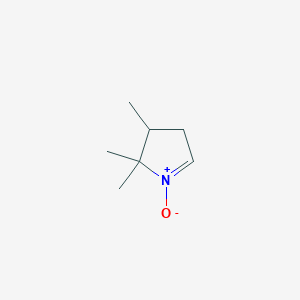
![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
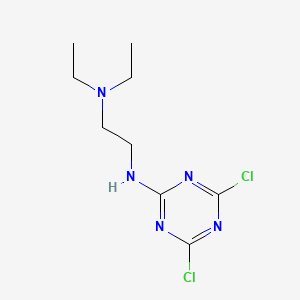
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
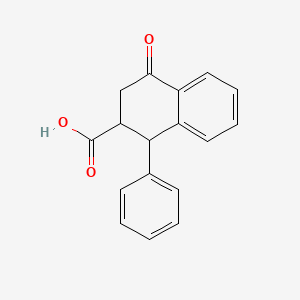
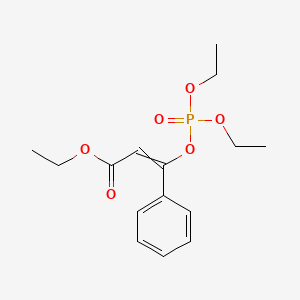
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)

